molecular formula C20H14N4O2 B5504312 4-(4-quinazolinylamino)phenyl nicotinate

4-(4-quinazolinylamino)phenyl nicotinate

Cat. No.: B5504312
M. Wt: 342.3 g/mol
InChI Key: WTYVJARHUGSMIU-UHFFFAOYSA-N
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Description

4-(4-Quinazolinylamino)phenyl nicotinate is a heterocyclic compound featuring a quinazoline-amino group linked to a phenyl nicotinate core. These analogs are synthesized via condensation reactions, characterized by elemental analysis, FT-IR, NMR spectroscopy, and evaluated for mesomorphic behavior using differential scanning calorimetry (DSC) and polarized optical microscopy (POM) . Computational methods like density functional theory (DFT) are often employed to predict molecular geometry and thermodynamic parameters .

Properties

IUPAC Name

[4-(quinazolin-4-ylamino)phenyl] pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O2/c25-20(14-4-3-11-21-12-14)26-16-9-7-15(8-10-16)24-19-17-5-1-2-6-18(17)22-13-23-19/h1-13H,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTYVJARHUGSMIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)OC(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Schiff Base Derivatives: 4-(4-(Alkoxy)phenylimino)methyl)phenyl Nicotinate (An)

Structural Features :

  • Core Structure : Phenyl nicotinate backbone with a Schiff base (imine) linkage (-CH=N-) and terminal alkoxy chains (C6–C16) .
  • Key Differences: The quinazolinylamino group in the target compound is replaced by an alkoxy-substituted phenylimino group.

Mesomorphic Behavior :

  • Phase Transitions : Exhibits nematic phases, with transition temperatures influenced by alkoxy chain length. For example, the hexyloxy derivative (A6) shows a melting point of 131.0°C and enantiotropic nematic phases .
  • Optical Properties : Textures observed via POM confirm nematic ordering, characterized by threaded or schlieren patterns .

Computational Insights :

  • DFT calculations reveal planar molecular geometries, favoring nematic packing. The alkoxy chain length modulates intermolecular interactions, with longer chains enhancing thermal stability .

Comparison with Target Compound :

H-Bonded Supramolecular Complexes: 4-(4-(Hexyloxyphenyliminomethyl)phenyl Nicotinate (I6)

Structural Features :

  • Core Structure : Similar phenyl nicotinate backbone but integrated into H-bonded complexes with 4-n-alkoxybenzoic acids .
  • Key Differences: The quinazolinylamino group is replaced by a hexyloxyphenyliminomethyl group, enabling supramolecular H-bonding.

Mesomorphic Behavior :

  • Phase Diversity : Forms chair- or V-shaped supramolecular architectures, leading to smectic or nematic phases depending on the alkoxy chain length of the acid component .
  • Thermal Stability : Higher clearing temperatures than Schiff base analogs due to reinforced H-bonding .

Computational Insights :

  • DFT simulations highlight bent molecular geometries in H-bonded complexes, contrasting with the linear conformations of Schiff base derivatives .

Comparison with Target Compound :

  • Supramolecular H-bonding introduces additional stabilization, which the target compound may lack unless functionalized with H-bond acceptors/donors.

Azo-Linked Derivatives: 4-(4-(Hexyloxy)phenylazo)methyl)phenyl Nicotinate

Structural Features :

  • Core Structure: Phenyl nicotinate with an azo (-N=N-) linkage instead of an imine or amino group .
  • Key Differences : The azo group confers photoresponsive properties absent in the target compound.

Mesomorphic Behavior :

  • Photoisomerization : Trans-cis isomerization under UV light disrupts mesophase order, enabling dynamic phase transitions .
  • Phase Stability : Exhibits broader nematic ranges than Schiff base analogs due to rigid azo linkages .

Comparison with Target Compound :

  • The azo group’s photoresponsiveness offers tunable properties, whereas the quinazolinylamino group may enhance thermal stability via aromatic interactions.

Thieno[2,3-d]pyrimidin Derivatives: 4-{(E)-[(4-Oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)imino]methyl}phenyl Nicotinate

Structural Features :

  • Core Structure: Phenyl nicotinate fused with a thienopyrimidine ring system .
  • Key Differences: The quinazolinylamino group is replaced by a sulfur-containing heterocycle.

Computational Insights :

Comparison with Target Compound :

  • The sulfur atom and fused ring system may enhance polarizability and mesophase stability, though direct mesomorphic data are unavailable.

Data Tables

Table 1: Structural and Mesomorphic Comparison of Nicotinate Derivatives

Compound Class Substituent/Functional Group Mesophase Type Transition Temp. (°C) Key Feature(s)
Target Compound Quinazolinylamino N/A* N/A* Theoretical high thermal stability
Schiff Base (An) Alkoxy-phenylimino Nematic 131.0 (A6) Chain-length-dependent stability
H-Bonded Complex (I6) Hexyloxyphenyliminomethyl Smectic/Nematic >150 Supramolecular H-bonding
Azo-Linked Derivative Hexyloxy-phenylazo Nematic 120–160 Photoresponsive

Table 2: DFT-Calculated Parameters (Selected Examples)

Compound Class Bond Length (Å) Dihedral Angle (°) Energy (a.u.)
Schiff Base (A6) C=N: 1.28 10.5 -1200.5
H-Bonded Complex (I6) C-O: 1.36 25.8 -1350.2

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